molecular formula C16H18ClNO2 B12764858 1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride CAS No. 126520-99-8

1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride

Cat. No.: B12764858
CAS No.: 126520-99-8
M. Wt: 291.77 g/mol
InChI Key: GLNPUEAVQHWDML-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride is a chemical compound with the molecular formula C11H12O3 It is a derivative of benzodioxole, a heterocyclic compound containing the methylenedioxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride typically involves the reaction of benzodioxole derivatives with appropriate amines under controlled conditions. One common method is the reaction of 1,3-benzodioxole-5-propanal with beta-phenylamine in the presence of a reducing agent to form the desired amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), hydroxyl groups (OH)

Major Products Formed

Scientific Research Applications

1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole-5-propanamine, beta-phenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

126520-99-8

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-phenylpropan-1-amine;hydrochloride

InChI

InChI=1S/C16H17NO2.ClH/c17-10-14(13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)19-11-18-15;/h1-7,9,14H,8,10-11,17H2;1H

InChI Key

GLNPUEAVQHWDML-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CN)C3=CC=CC=C3.Cl

Origin of Product

United States

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